molecular formula C12H14FNO3 B7635214 N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide

N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide

Cat. No. B7635214
M. Wt: 239.24 g/mol
InChI Key: ZTASEZBMIDZFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide, also known as FHPC, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise as a tool for investigating certain biochemical and physiological processes, and has been the subject of several studies exploring its properties and applications.

Mechanism of Action

The exact mechanism of action of N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide is not yet fully understood, but it is thought to act as a positive allosteric modulator of the TRPV1 ion channel. This means that it enhances the activity of the channel in response to certain stimuli, such as heat or capsaicin. N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide has also been shown to interact with other proteins involved in ion channel regulation, suggesting that it may have broader effects on cellular signaling pathways.
Biochemical and Physiological Effects:
Studies of N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide have demonstrated that it can have a range of biochemical and physiological effects, depending on the specific system being studied. For example, N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide has been shown to increase the sensitivity of TRPV1 to heat and capsaicin, leading to enhanced pain sensation in animal models. However, it has also been shown to have anti-inflammatory effects, potentially through its modulation of ion channels involved in immune cell function.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide in lab experiments is that it is a highly specific tool for investigating TRPV1 signaling pathways. This can allow researchers to gain insights into the underlying mechanisms of pain and inflammation, and potentially develop new therapies targeting these processes. However, one limitation of using N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide is that its effects on other ion channels and signaling pathways are not yet well understood. This means that care must be taken when interpreting results obtained using N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide, as they may not necessarily reflect the broader effects of TRPV1 modulation.

Future Directions

There are several potential future directions for research involving N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide. One area of interest is the development of more selective modulators of TRPV1, which could provide more precise tools for investigating the channel's role in various physiological processes. Additionally, further studies are needed to fully understand the effects of N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide on other ion channels and signaling pathways, which could have important implications for the development of new therapies for pain and inflammation. Finally, investigations into the pharmacokinetics and pharmacodynamics of N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide could help to optimize its use as a research tool and potentially lead to the development of new drugs based on its structure and properties.

Synthesis Methods

The synthesis of N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide involves several steps, beginning with the reaction of 3-fluoro-5-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-methyl-2-oxolaneamine to yield N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide as a white solid. The synthesis has been described in detail in several scientific publications, and has been shown to produce high yields of pure product.

Scientific Research Applications

N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide has been used in a variety of scientific research applications, including studies of G protein-coupled receptor signaling and the regulation of ion channels. In particular, N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide has been shown to modulate the activity of the TRPV1 ion channel, which is involved in pain sensation and inflammation. This makes N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide a potentially useful tool for investigating the mechanisms underlying these processes.

properties

IUPAC Name

N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c1-7-2-3-11(17-7)12(16)14-9-4-8(13)5-10(15)6-9/h4-7,11,15H,2-3H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTASEZBMIDZFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)C(=O)NC2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-5-hydroxyphenyl)-5-methyloxolane-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.